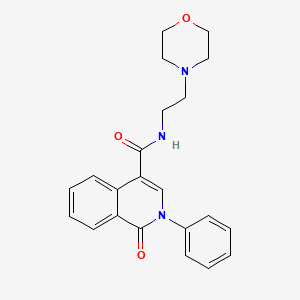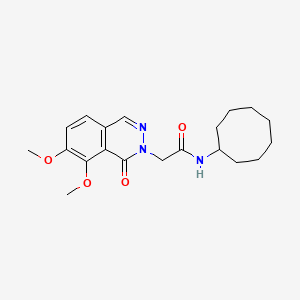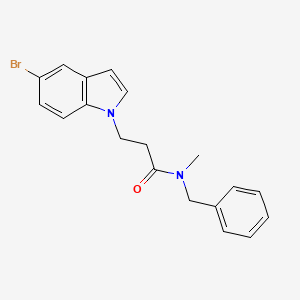![molecular formula C26H27N3OS3 B11149261 (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11149261.png)
(5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you’ve mentioned is a complex organic molecule with intriguing structural features. Let’s break it down:
Chemical Formula: CHNOS
IUPAC Name: (5Z)-5-({3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
This compound combines elements from various functional groups, including pyrazole, thiazolidinone, and phenyl rings. Its unique structure suggests potential biological activity.
準備方法
Synthetic Routes::
One-Pot Synthesis: A common method involves the condensation of a thiazolidinone derivative with a pyrazole aldehyde or ketone. The butylsulfanyl group is introduced during this step.
Multicomponent Reactions (MCRs): These efficient processes allow the simultaneous assembly of multiple fragments. For example, a MCR involving thiazolidinone, pyrazole, and an aldehyde can yield the desired compound.
- Solvents: Commonly used solvents include DMF (dimethylformamide), DMSO (dimethyl sulfoxide), or acetonitrile.
- Catalysts: Lewis acids or bases may catalyze the condensation reactions.
- Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production:: While industrial-scale production methods are not widely documented, research efforts are ongoing to optimize synthetic routes for large-scale manufacturing.
化学反応の分析
This compound may undergo various reactions:
Oxidation: Oxidative processes can modify the sulfur or nitrogen atoms.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substituents on the phenyl rings can be replaced.
Cyclization: Intramolecular reactions leading to ring closure.
Major products depend on reaction conditions and starting materials.
科学的研究の応用
Chemistry::
Drug Discovery: Researchers explore its potential as a lead compound for novel drugs.
Catalysis: Investigating its catalytic properties due to the sulfur-containing moiety.
Anticancer Activity: Some derivatives exhibit promising anticancer effects.
Anti-inflammatory Properties:
Materials Science: Incorporation into polymers or materials for specific properties.
作用機序
The compound likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mechanism.
類似化合物との比較
Similar compounds include:
Propyl 3-{4-[2-(sec-butylsulfanyl)phenyl]-1-piperazinyl}propylcarbamate: Shares structural features.
3-[4-(butylsulfanyl)phenyl]-3,4-dihydroquinazolin-4-one: A related compound.
特性
分子式 |
C26H27N3OS3 |
|---|---|
分子量 |
493.7 g/mol |
IUPAC名 |
(5Z)-5-[[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H27N3OS3/c1-3-5-16-32-22-13-11-19(12-14-22)24-20(18-29(27-24)21-9-7-6-8-10-21)17-23-25(30)28(15-4-2)26(31)33-23/h6-14,17-18H,3-5,15-16H2,1-2H3/b23-17- |
InChIキー |
MGHIZXSQORRLSI-QJOMJCCJSA-N |
異性体SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCC)C4=CC=CC=C4 |
正規SMILES |
CCCCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCC)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-pyridyl)ethyl]propanamide](/img/structure/B11149188.png)
![Ethyl 6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11149194.png)
![6-imino-2-oxo-N-(1-phenylethyl)-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11149197.png)
![Diethyl 4-(3-methoxy-4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11149198.png)
![N-[3-(acetylamino)phenyl]-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B11149201.png)
![6-Imino-11-methyl-5-(4-methylbenzenesulfonyl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11149209.png)


![methyl 5-({[3-(2-methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoate](/img/structure/B11149233.png)
![3-(3-acetyl-1H-indol-1-yl)-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B11149246.png)

![(2E)-6-(4-methoxybenzyl)-2-(3-phenoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11149258.png)
![ethyl 3-{7-[(4-bromo-2-fluorobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11149266.png)
![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B11149268.png)
